molecular formula C7H8F3NOS B3056131 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole CAS No. 69243-11-4

5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole

Cat. No.: B3056131
CAS No.: 69243-11-4
M. Wt: 211.21 g/mol
InChI Key: PXRIGXXOCNSZJP-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole ( 69243-11-4) is a high-purity chemical building block of significant interest in medicinal and materials chemistry research . It features a thiazole heterocycle, a privileged scaffold in drug discovery due to its presence in numerous bioactive molecules and approved therapeutics with activities including anticancer, antibacterial, and anti-inflammatory effects . The incorporation of a trifluoromethyl (CF3) group is a common strategy in agrochemical and pharmaceutical development, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Thiazole derivatives are also prominent in materials science, particularly in the development of fluorescent probes and solvatochromic dyes, where they can exhibit large Stokes shifts and good photostability, properties valuable for sensing and optoelectronics applications . The 2-methoxyethyl side chain at the 5-position of the thiazole ring can influence the molecule's overall polarity and solubility properties. With a molecular formula of C7H8F3NOS and a molecular weight of 211.21 g/mol, this compound serves as a versatile intermediate for further chemical exploration . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NOS/c1-12-3-2-5-6(7(8,9)10)11-4-13-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRIGXXOCNSZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(N=CS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500961
Record name 5-(2-Methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69243-11-4
Record name 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69243-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyethyl)-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of α-Bromo Ketone Precursor

The trifluoromethyl group is introduced via halogenation of ethyl 3-(2-methoxyethyl)acetoacetate using bromine in dichloromethane, yielding a mixture of mono- and di-brominated products. Optimal conditions (25°C, 10 hr) achieve a 97.48% bromination yield. Purification via fractional distillation isolates the desired mono-brominated derivative, though trace di-brominated byproducts may persist.

Cyclization with Thioacetamide

The α-bromo ketone undergoes cyclization with thioacetamide in acetonitrile or DMF at 0–5°C, facilitated by triethylamine to neutralize HBr byproducts. This exothermic reaction requires careful temperature control to prevent decomposition. Post-cyclization, hydrolysis of the ethyl ester group (if present) is achieved using 40% NaOH, followed by acidification to isolate the thiazole core.

Table 1: Hantzsch Cyclization Optimization Parameters

Parameter Optimal Range Impact on Yield Source
Solvent DMF or acetonitrile Maximizes solubility
Temperature 0–5°C Prevents side reactions
Thioacetamide Equivalents 1.5–2.0 Ensures complete cyclization
Reaction Time 180–300 min Balances conversion and byproduct formation

Cyclization of α-Halo Ketones with Thioamides

Alternative to the Hantzsch method, direct cyclization of pre-functionalized α-halo trifluoromethyl ketones with thioureas or thioamides can enhance regioselectivity. For instance, 2-bromo-3,3,3-trifluoro-1-(2-methoxyethyl)propan-1-one reacts with thiourea in ethanol under reflux to yield the thiazoline intermediate, which is subsequently oxidized to the thiazole using MnO₂.

Oxidation and Functionalization

Oxidation of the thiazoline to the aromatic thiazole is critical. Catalytic hydrogenation (Pd/BaSO₄, H₂ at 140°C) offers a high-yield pathway (92–94%), though over-reduction risks necessitate precise control. The 2-methoxyethyl group is introduced either prior to cyclization via alkoxyalkylation of the ketone precursor or post-cyclization through nucleophilic substitution at the 5-position.

Post-Cyclization Functionalization Strategies

Alkoxyalkylation at Position 5

Introducing the 2-methoxyethyl group post-cyclization involves:

  • Formylation : Catalytic hydrogenation of a 5-carboxylic acid chloride (derived from hydrolysis of the ethyl ester) to 5-formyl-4-(trifluoromethyl)thiazole using Pd/BaSO₄.
  • Wittig Reaction : Reaction of the formyl group with methoxymethyltriphenylphosphonium ylide to install the methoxyethyl moiety.

Table 2: Post-Cyclization Modification Yields

Step Reagents Yield (%) Source
Formylation Pd/BaSO₄, H₂, xylene 92.6
Wittig Reaction CH₃OCH₂PPh₃Br, KOtBu 78.4

Catalytic Hydrogenation and Reduction Methods

Selective reduction of nitro or cyano groups adjacent to the thiazole core can indirectly facilitate methoxyethyl installation. For example, hydrogenation of 5-nitro-4-(trifluoromethyl)thiazole over Raney Ni produces 5-amino derivatives, which undergo alkylation with 2-methoxyethyl bromide.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Challenges

Route Advantages Limitations Yield Range (%)
Hantzsch Cyclization High atom economy Complex precursor synthesis 70–85
Post-Cyclization Alkoxyalkylation Modularity Multi-step sequence 65–78
Catalytic Hydrogenation Mild conditions Requires specialized catalysts 80–92

Experimental Procedures and Optimization

Large-Scale Bromination

As detailed in CN103145639A, bromination of ethyl trifluoroacetoacetate with liquid bromine (1.2 eq) in CH₂Cl₂ at 25°C for 10 hr achieves 97.48% conversion. Neutralization with NaHCO₃ and salt washing minimizes byproducts.

Cyclization under Inert Conditions

Maintaining an N₂ atmosphere during thioacetamide addition (0–5°C) prevents oxidation of sulfur species, enhancing cyclization efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The methoxyethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The presence of the methoxyethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural features of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole with similar thiazole derivatives:

Compound Name Position 4 Position 5 Position 2 Key Structural Notes
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole Trifluoromethyl 2-Methoxyethyl Unsubstituted Balanced lipophilicity/solubility
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole Methyl Chloromethyl 4-(Trifluoromethyl)phenyl Reactive chloromethyl group
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole Trifluoromethyl 2-Hydroxyethyl Unsubstituted Hydroxyethyl enhances H-bonding
4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Methyl Ethoxycarbonyl 4-(Trifluoromethyl)phenyl Ester group improves stability
(2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol Hydroxymethyl Hydroxymethyl 4-(Trifluoromethyl)phenyl Diol structure for solubility

Key Observations :

  • Reactivity : The chloromethyl group in 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole makes it a reactive intermediate for further derivatization, unlike the methoxyethyl group, which is more stable .
  • Solubility : Hydroxyethyl and hydroxymethyl substituents (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas methoxyethyl provides moderate lipophilicity.
  • Enzyme Interactions : The 4-(trifluoromethyl)phenyl group at position 2 (as in ) enables π-π stacking with aromatic residues in enzymes like acetylcholinesterase (AChE), enhancing inhibitory activity .

Physical and Chemical Properties

Property 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Molecular Weight ~265 g/mol 291.72 g/mol ~235 g/mol
Boiling Point Not reported 363.5°C (predicted) Not reported
Melting Point Not reported 60–62°C 134–135°C
logP (Lipophilicity) ~2.5 (estimated) ~3.1 ~1.8
Solubility Moderate in organic solvents Soluble in chloroform, methanol High in polar solvents

Notes:

  • Hydroxyethyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activities, mechanisms of action, and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives, including 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole, are known for their wide-ranging biological effects. They exhibit properties such as:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Antitumor

These properties stem from their ability to interact with various biological targets and modulate multiple biochemical pathways .

The biological activities of 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole can be attributed to its structural features, particularly the thiazole ring. This ring facilitates interactions with cellular targets that influence signaling pathways related to inflammation, apoptosis, and cell proliferation .

Key Mechanisms Include:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Disrupting cellular functions in bacteria and fungi.
  • Antitumor Activity : Inducing apoptosis in cancer cells by modulating Bcl-2 family proteins .

Biological Activities

The following table summarizes the key biological activities associated with 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole:

Biological ActivityDescription
AntimicrobialEffective against various bacterial strains and fungi.
AntifungalDemonstrates significant activity against fungal pathogens.
AnticancerExhibits cytotoxic effects on human tumor cell lines with IC50 values indicating strong potency.
AnalgesicProvides pain relief in preclinical models.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests showed that 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole effectively inhibited the growth of various bacterial strains, including resistant strains like MRSA .
  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating substantial efficacy .
  • Analgesic and Anti-inflammatory Properties : Experimental models indicated that the compound possesses analgesic properties comparable to standard analgesics, alongside notable anti-inflammatory effects observed through reduced levels of inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiazole derivatives, 5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole was found to have superior antimicrobial efficacy compared to other analogues tested against common pathogens .

Case Study 2: Anticancer Potential

Molecular docking studies indicated a strong binding affinity of this compound to key proteins involved in cancer cell survival, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?

  • Functionalization Routes :
  • Click Chemistry : React with azides to form triazole derivatives via Cu(I)-catalyzed cycloaddition.
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactive moieties (e.g., fluorophenyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyethyl)-4-(trifluoromethyl)thiazole

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